methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride
Overview
Description
The compound “methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . This structure is found in many important biological molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring attached to a propanoate group with an acetamido substitution. The “(2S)” notation indicates that the compound has a specific stereochemistry, meaning the arrangement of atoms in space is important .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The imidazole ring is a versatile functional group that can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be soluble in water and other polar solvents due to the presence of the imidazole ring and the hydrochloride group .Scientific Research Applications
Synthesis and Chemical Transformations
A notable application of compounds related to methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride involves their synthesis and transformations for various chemical and pharmacological studies. The compound and its derivatives have been synthesized for exploration in different chemical contexts, such as the synthesis of optically active 1H-imidazole 3-oxides and their potential transformation into dihydro-1H-imidazole-2-thione derivatives and bis(imidazolyl)propanoates through sulfur-transfer reactions and reductions. These processes underscore the versatility of imidazole derivatives in chemical synthesis, particularly in the creation of compounds with potential biological activities (Jasiński et al., 2008).
Antimicrobial and Antifungal Activity
The search for novel antimicrobial and antifungal agents has led to the development of imidazole derivatives with promising biological activities. Compounds synthesized from imidazole frameworks have shown significant activity against various microbial and fungal strains. This includes the synthesis and evaluation of pyrazole-imidazole-triazole hybrids and their antimicrobial evaluation against a range of pathogens. Such studies highlight the potential of imidazole derivatives in contributing to the development of new therapeutic agents to combat infectious diseases (Punia et al., 2021).
Anticancer Research
Imidazole derivatives have also been explored for their anticancer properties. The synthesis of new compounds incorporating the imidazole ring and subsequent biological evaluation against cancer cell lines offer insights into their potential use as anticancer agents. This research direction emphasizes the exploration of imidazole derivatives for their cytotoxic activities, aiming to uncover novel therapeutic options for cancer treatment (Nofal et al., 2014).
Metabolic Studies
The metabolic fate of imidazole-containing compounds, such as ornidazole, reveals the complexity of their biotransformation in biological systems. Studies have shown that these compounds undergo extensive metabolism, leading to the identification of various metabolites. Understanding the metabolic pathways of such compounds is crucial for their development as therapeutic agents, offering insights into their safety, efficacy, and potential drug interactions (Schwartz et al., 1979).
Mechanism of Action
The mechanism of action would depend on the specific use of this compound. Imidazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.ClH/c1-6(13)12-8(9(14)15-2)3-7-4-10-5-11-7;/h4-5,8H,3H2,1-2H3,(H,10,11)(H,12,13);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWFUJLHAPALNI-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88530-34-1 | |
Record name | methyl (2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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